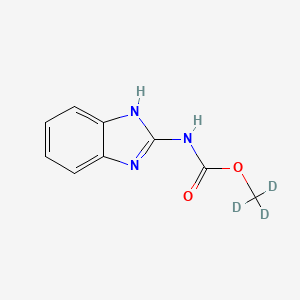
trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate
Descripción general
Descripción
Trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is an organic compound containing a benzimidazole ring and a carbamate group1. It is available for purchase from various chemical suppliers213.
Synthesis Analysis
Unfortunately, the specific synthesis process for trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is not readily available in the search results. Further research or consultation with a chemist may be necessary for detailed synthesis information.Molecular Structure Analysis
The molecular structure of trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate involves a benzimidazole ring and a carbamate group1. A detailed analysis of the molecular structure would require more specific information or a more detailed search.
Chemical Reactions Analysis
The specific chemical reactions involving trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate are not readily available in the search results. However, a study on tautomerism in drugs with benzimidazole carbamate moiety provides some insights into the potential energy surface of these compounds4.Physical And Chemical Properties Analysis
The molecular formula of trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is C9H9N3O2, and its molecular weight is 194.2 g/mol1. More detailed physical and chemical properties are not readily available in the search results.Aplicaciones Científicas De Investigación
-
Fungicides
- Field : Agriculture
- Application : Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
- Method of Application : The fungicides are applied to the crops in a manner that allows them to be absorbed and distributed throughout the plant .
- Results : These fungicides have shown to be effective in controlling a wide range of fungal diseases .
-
Anticancer Properties
- Field : Medicinal Chemistry
- Application : Conjugated benzimidazole derivatives have shown to possess anticancer properties .
- Method of Application : These compounds are usually administered in a pharmaceutical formulation, and their effectiveness is evaluated using various in vitro and in vivo models .
- Results : The results showed that the N-substituted benzimidazole derivatives bearing an alkyl chain have potential anticancer properties .
-
Anti-inflammatory Activity
- Field : Medicinal Chemistry
- Application : A novel series of N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide derivatives was synthesized . These derivatives were evaluated for their anti-inflammatory activity .
- Method of Application : The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw oedema model .
- Results : The results of this study are not specified in the source .
Safety And Hazards
The safety and hazards associated with trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate are not explicitly stated in the search results. However, benzimidazole carbamates have been studied for their cytotoxic effects in breast cancer cells6.
Direcciones Futuras
The future directions for the use and study of trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate are not explicitly stated in the search results. However, given its structural similarity to other benzimidazole carbamates, it may have potential applications in medical or agricultural fields.
Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please consult relevant scientific literature or experts in the field.
Propiedades
IUPAC Name |
trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFZGCMQGLPBSX-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746864 | |
| Record name | (~2~H_3_)Methyl 1H-benzimidazol-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate | |
CAS RN |
1255507-88-0 | |
| Record name | (~2~H_3_)Methyl 1H-benzimidazol-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1255507-88-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



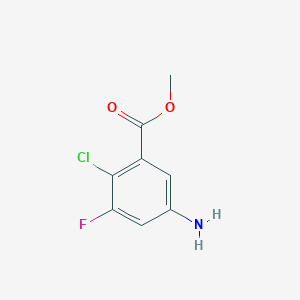
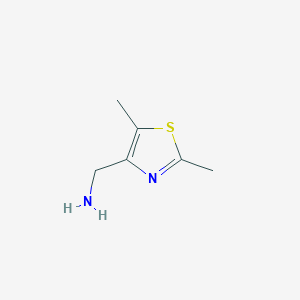
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1429831.png)


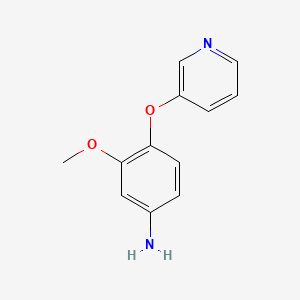
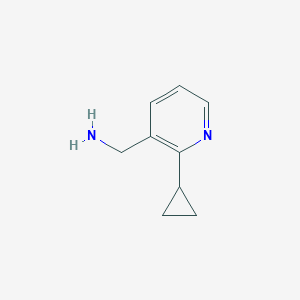
![6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1429838.png)
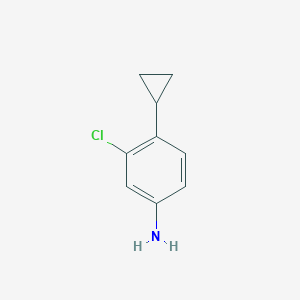
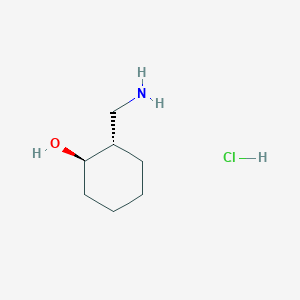

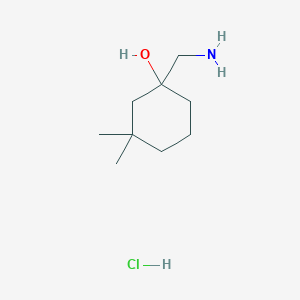
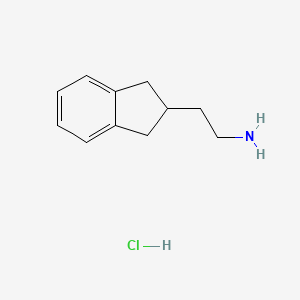
![3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1429847.png)